

# Application Note: Synthesis of Anisotropic Gold Nanoparticles using Hexadecyltrimethylammonium Chloride (CTAC)

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## Compound of Interest

Compound Name: Hexadecyltrimethylammonium chloride

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedicine due to their unique size- and shape-dependent optical properties, biocompatibility, and large surface area for functionalization[1]. Anisotropic AuNPs, such as nanorods and nanocubes, are of particular interest in drug development for applications including photothermal therapy, targeted drug delivery, and advanced bioimaging[1][2][3]. The synthesis of these specialized nanoparticles is often accomplished using a seed-mediated growth method where

**Hexadecyltrimethylammonium chloride** (CTAC), a cationic surfactant, plays a critical role as a shape-directing and stabilizing agent[4][5][6]. CTAC forms a bilayer on the nanoparticle surface, preferentially binding to specific crystal facets to control particle growth and morphology[7][8]. This document provides a detailed protocol for the synthesis of anisotropic AuNPs using CTAC, focusing on the widely adopted seed-mediated approach.

## Mechanism of CTAC in Anisotropic Synthesis

The anisotropic growth of gold nanoparticles in the presence of CTAC is a complex process governed by the selective passivation of certain crystallographic faces. CTAC molecules, along with chloride ions, adsorb onto the gold surface[7]. This adsorption is not uniform across all

crystal faces. For instance, in the formation of nanorods, the surfactant bilayer binds more strongly to the {100} and {110} side facets than to the {111} end facets[7][9][10]. This preferential binding inhibits the deposition of gold atoms on the sides, forcing growth to occur primarily at the ends of the particle, leading to an elongated, rod-like shape. The concentration of CTAC, the presence of co-surfactants, and other additives like silver nitrate ( $\text{AgNO}_3$ ) can further modulate this directional growth to fine-tune the final aspect ratio and dimensions of the nanoparticles[11][12].

## Experimental Protocol: Seed-Mediated Synthesis of Gold Nanocubes

This protocol is adapted from established methods for synthesizing CTAC-capped gold nanocubes, which are valuable for applications requiring sharp edges that generate strong electromagnetic field enhancements[4].

### Materials and Equipment

- Gold(III) chloride trihydrate ( $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ )
- **Hexadecyltrimethylammonium chloride (CTAC)**
- Sodium borohydride ( $\text{NaBH}_4$ ), ice-cold solution
- Ascorbic acid (AA)
- Deionized (DI) water ( $18.2 \text{ M}\Omega \cdot \text{cm}$ )
- Glass vials and magnetic stir bars
- Spectrophotometer (UV-Vis)
- Transmission Electron Microscope (TEM)
- Centrifuge

### Procedure

## Part 1: Gold Seed Particle Synthesis

- **Preparation of Seed Solution:** Prepare a 10 mL aqueous solution containing 0.025 M  $\text{HAuCl}_4$  and 0.1 M CTAC in a glass vial[4].
- **Reduction:** While vigorously stirring or vortexing the solution, rapidly inject 450  $\mu\text{L}$  of freshly prepared, ice-cold 0.02 M  $\text{NaBH}_4$ [4].
- **Incubation:** A color change from yellow to brownish-yellow indicates the formation of gold seeds[4]. Continue stirring for 2 minutes, then age the solution at room temperature for at least 30 minutes before use[11].

## Part 2: Gold Nanocube Growth

- **Preparation of Growth Solution:** In a separate vial, prepare a growth solution by mixing  $\text{HAuCl}_4$  (final concentration  $\sim 0.25$  mM), CTAC (final concentration  $\sim 0.1$  M), and ascorbic acid (final concentration  $\sim 0.4$  mM) in DI water. The ascorbic acid acts as a mild reducing agent[9].
- **Seeding:** Add a small volume (e.g., 10-50  $\mu\text{L}$ ) of the aged seed solution to the growth solution while gently stirring[12]. The exact volume can be optimized to control the final nanocube size.
- **Growth:** Allow the reaction to proceed undisturbed for several hours at a constant temperature (e.g., 25-30  $^{\circ}\text{C}$ )[12]. The solution will gradually change color as the nanocubes form. The final color is typically a bright pink or reddish hue for nanocubes[4].
- **Purification:** To remove excess CTAC and other reactants, purify the synthesized nanocubes by centrifugation[13][14]. Typically, this involves centrifuging the solution, removing the supernatant, and resuspending the nanoparticle pellet in a dilute CTAC solution (e.g., 20 mM) or DI water[13]. This process should be repeated at least twice.

## Data Presentation

The properties of the synthesized gold nanoparticles are highly dependent on the reaction parameters. The following table summarizes typical data obtained from the characterization of CTAC-capped gold nanocubes.

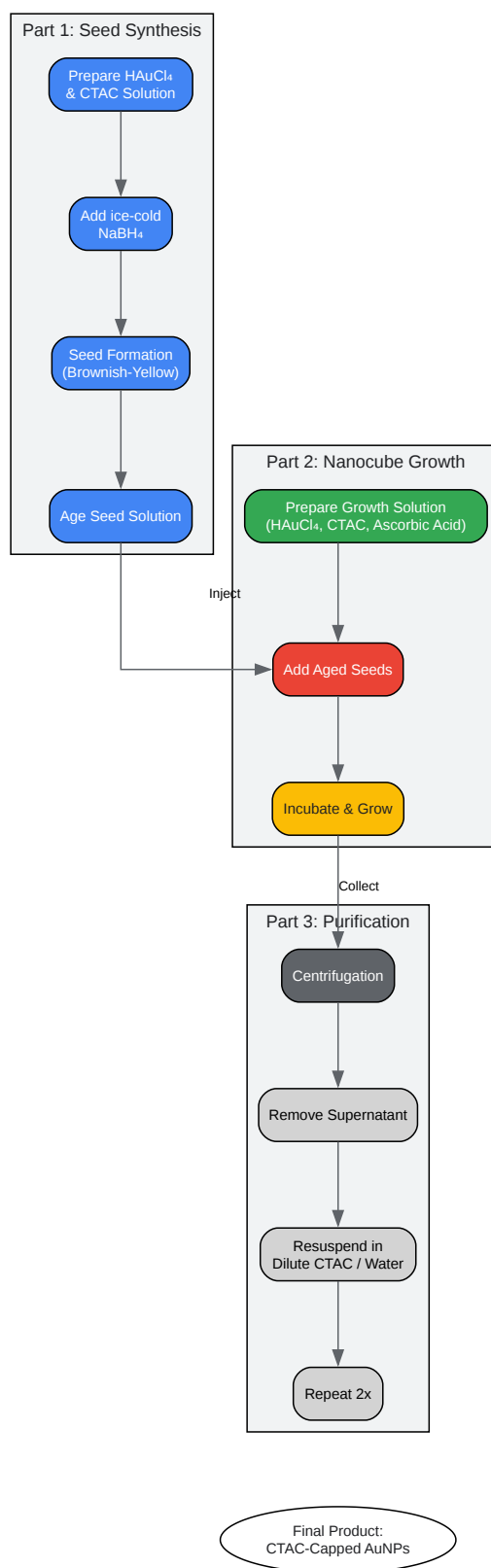
Parameter	Value	Characterization Method	Reference
Morphology	Cubic	TEM	[4]
Average Size (Edge Length)	49.4 ± 5 nm	TEM	[4]
Localized Surface Plasmon Resonance (LSPR) Peak	541.3 nm	UV-Vis Spectroscopy	[4]
Zeta Potential (CTAC-capped)	+20 mV to +37.8 mV	DLS / Zeta Potential Analyzer	[4][15]
Zeta Potential (after DNA functionalization)	-17 mV	DLS / Zeta Potential Analyzer	[4]

Table 1: Representative quantitative data for CTAC-synthesized gold nanocubes.

## Visualizations

### Experimental Workflow

The seed-mediated synthesis process can be visualized as a multi-step workflow.

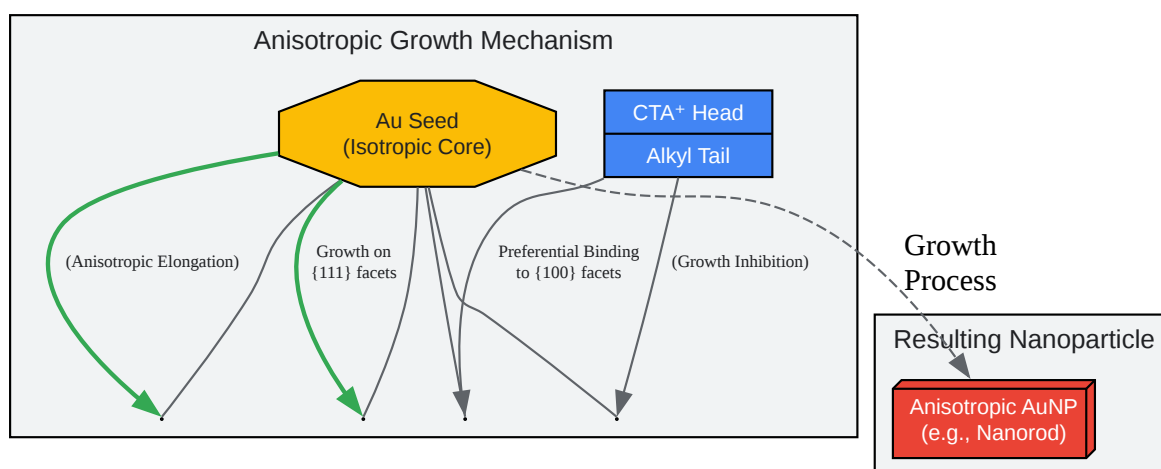


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Workflow for CTAC-mediated gold nanoparticle synthesis.

## Mechanism of Anisotropic Growth

The role of CTAC as a shape-directing agent is visualized below, showing preferential binding to specific crystal facets.



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CTAC directs anisotropic growth of gold nanoparticles.

## Applications in Drug Development

CTAC-capped AuNPs serve as versatile platforms in drug and gene delivery[3][16]. The positively charged surface, imparted by the CTA<sup>+</sup> headgroups, facilitates electrostatic interaction with negatively charged biomolecules like DNA and siRNA, making them effective non-viral gene vectors[4][16]. However, the inherent cytotoxicity of CTAC is a significant concern[4]. Therefore, for in-vivo applications, a ligand exchange step is often necessary to replace the CTAC layer with more biocompatible coatings such as polyethylene glycol (PEG) or other functional biomolecules[4][13]. This surface modification not only reduces toxicity but also improves colloidal stability in biological media and allows for the attachment of targeting ligands for site-specific drug delivery[1][13]. The strong plasmon resonance of these nanoparticles, especially nanorods, is harnessed in photothermal therapy, where they convert near-infrared (NIR) light into heat to ablate cancer cells[3].

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